
2-(2-Methylphenyl)isonicotinic acid
説明
2-(2-Methylphenyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The term “isonicotinic acids” is loosely used for derivatives of isonicotinic acid .
Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives has been studied using various spectroscopic techniques . These include FTIR, FT-Raman, NMR, and UV spectroscopy . The optimized geometrical parameters and energies of all different and possible conformers are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .Chemical Reactions Analysis
Isoniazid, a derivative of isonicotinic acid, has been studied for its structure-activity relationships . The study evaluated a systematic series of INH analogs against contemporary Mycobacterium tuberculosis strains . Deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of INH abolishes antitubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid and its derivatives have been studied . For instance, a study observed room-temperature phosphorescence from two simple aromatic acids, nicotinic acid (NA) and isonicotinic acid (INA), in the crystal state .科学的研究の応用
Diesel Fuel Precursors Synthesis
2-(2-Methylphenyl)isonicotinic acid: has been utilized in the synthesis of diesel fuel precursors. A novel catalyst, SO3H-INA@SiO2 , was developed by functionalizing isonicotinic acid with sulfonic acid groups and supporting it on silica . This catalyst facilitated the conversion of 2-methylfuran, a biomass-derived compound, into diesel fuel precursors with high efficiency. The process involved tandem ring opening and condensation reactions, producing compounds such as 5,5-bis(5-methylfuran-2-yl)pentan-2-one and 2,4,4-tris(5-methylfuran-2-yl)pentan-1-ol .
Plant Disease Management
Modifications of isonicotinic acid derivatives, including 2-(2-Methylphenyl)isonicotinic acid , have shown promise in combating plant diseases . These compounds act as elicitors, triggering the plant’s natural defenses and systemic acquired resistance (SAR). This strategy is particularly effective as it enhances the plant’s immunity against infections before symptoms appear, offering a proactive approach to plant health .
Biomass Conversion
The compound is involved in the conversion of biomass into valuable chemicals. By acting as a catalyst in the transformation of biomass-derived molecules, 2-(2-Methylphenyl)isonicotinic acid contributes to the generation of sustainable and renewable chemical feedstocks . This application is crucial in the context of reducing reliance on fossil fuels and promoting green chemistry.
作用機序
Target of Action
2-(2-Methylphenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .
Pharmacokinetics
The rapid acetylators acetylated isoniazid 5–6 times more rapidly than the slow acetylators . Acid-labile hydrazones were also formed, and some isoniazid was hydrolyzed directly to isonicotinic acid . The conjugation of isonicotinic acid with glycine and the acetylation of isoniazid appeared to be partially saturated in vivo after the administration of doses of as little as 250 mg of either compound .
Result of Action
The result of the action of 2-(2-Methylphenyl)isonicotinic acid is the inhibition of the synthesis of mycolic acids, leading to the death of the mycobacteria . This makes it an effective treatment for tuberculosis and other mycobacterial infections .
Action Environment
The action of 2-(2-Methylphenyl)isonicotinic acid can be influenced by environmental factors. For instance, the solubility of isonicotinic acid in various solvents can affect its bioavailability and efficacy . Additionally, thermal decomposition can lead to the release of irritating gases and vapors , which could potentially affect the stability of the compound.
将来の方向性
Isonicotinic acid derivatives have shown promise in various fields. For instance, they have been studied for their anti-inflammatory properties . They have also been studied for their potential as systemic acquired resistance (SAR) inducers . Further development and fine tuning of these isonicotinic acid-based scaffolds for the treatment of various conditions is a wide-open field of research .
特性
IUPAC Name |
2-(2-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYGNARQGCKWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679495 | |
| Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)isonicotinic acid | |
CAS RN |
883528-31-2 | |
| Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






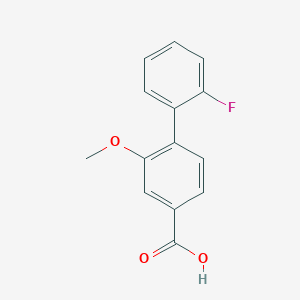
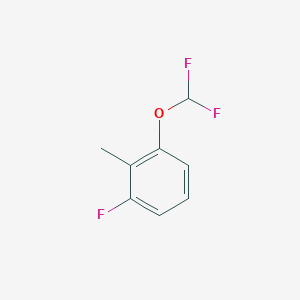

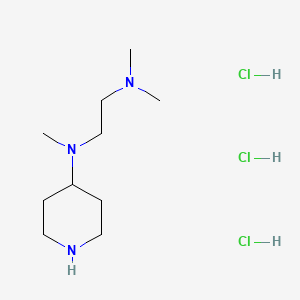

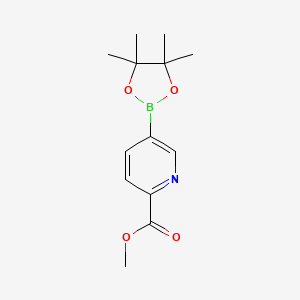

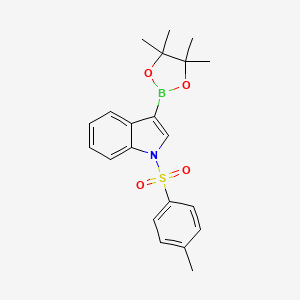
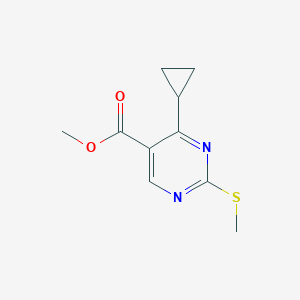
![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)
![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)